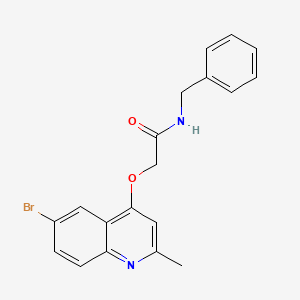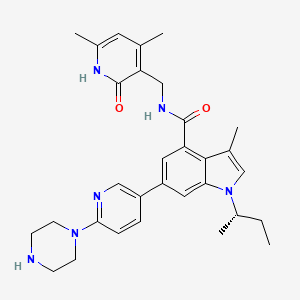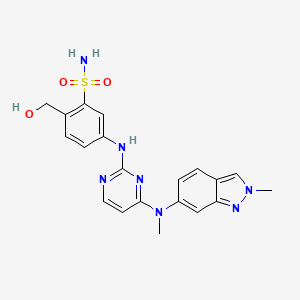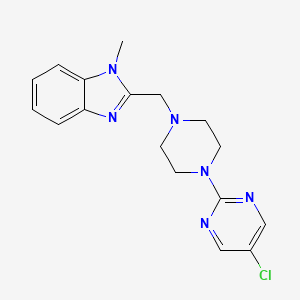
GSK329
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GSK329 is a potent and selective inhibitor of cardiac troponin I-interacting kinase (TNNI3K). This compound is a derivative of the multi-kinase inhibitor sorafenib and has shown significant cardioprotective outcomes in models of ischemia/reperfusion cardiac injury .
Preparation Methods
Synthetic Routes and Reaction Conditions: GSK329 is synthesized through a series of chemical reactions involving the formation of a diarylurea structure. The key steps include the reaction of 3,5-dichloro-4-aminophenol with 6-methylamino-4-pyrimidinol to form an intermediate, which is then reacted with 3-trifluoromethylphenyl isocyanate to yield this compound .
Industrial Production Methods: The industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, solvent choice, and reaction time to ensure the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: GSK329 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Scientific Research Applications
GSK329 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study kinase inhibition and structure-activity relationships.
Biology: Investigated for its effects on cardiac cells and its potential to protect against cardiac injury.
Medicine: Explored as a potential therapeutic agent for treating cardiac diseases, particularly those involving ischemia/reperfusion injury.
Industry: Utilized in the development of new cardioprotective drugs and as a reference compound in pharmaceutical research
Mechanism of Action
GSK329 exerts its effects by inhibiting the activity of cardiac troponin I-interacting kinase (TNNI3K). This inhibition reduces oxidative stress, limits injury, and prevents adverse remodeling in the ischemic heart. The molecular targets include TNNI3K, and the pathways involved are related to oxidative stress and cardiac remodeling .
Comparison with Similar Compounds
GSK854: Another potent TNNI3K inhibitor with higher selectivity than GSK329.
Sorafenib: The parent compound from which this compound is derived, known for its multi-kinase inhibition properties
Comparison: this compound is unique due to its specific inhibition of TNNI3K and its cardioprotective effects. Compared to GSK854, this compound shows more inhibition of other kinases at higher concentrations. Sorafenib, while being a multi-kinase inhibitor, does not have the same level of selectivity for TNNI3K as this compound .
Properties
CAS No. |
1268490-12-5 |
|---|---|
Molecular Formula |
C19H14Cl2F3N5O2 |
Molecular Weight |
472.24 |
IUPAC Name |
N-[3,5-Dichloro-4-[[6-(methylamino)-4-pyrimidinyl]oxy]phenyl]-N-[3-(trifluoromethyl)phenyl]-urea |
InChI |
InChI=1S/C19H14Cl2F3N5O2/c1-26-15-8-16(28-9-27-15)31-17-13(20)6-12(7-14(17)21)29(18(25)30)11-4-2-3-10(5-11)19(22,23)24/h2-9H,1H3,(H2,25,30)(H,26,27,28) |
InChI Key |
XGLACLHGLLARQG-UHFFFAOYSA-N |
SMILES |
O=C(N)N(C1=CC(Cl)=C(OC2=NC=NC(NC)=C2)C(Cl)=C1)C3=CC=CC(C(F)(F)F)=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK329; GSK-329; GSK 329; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-4-hydroxy-4-methyl-2-[[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxymethyl]oxolan-3-yl] 2-methylpropanoate](/img/structure/B607745.png)
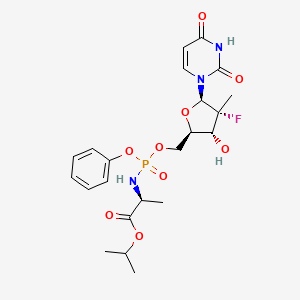
methyl]amino}pyrimidine-5-Carbonitrile](/img/structure/B607748.png)
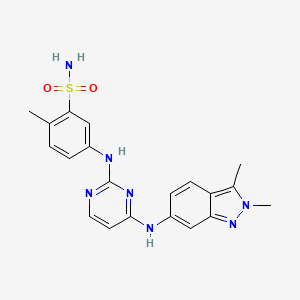
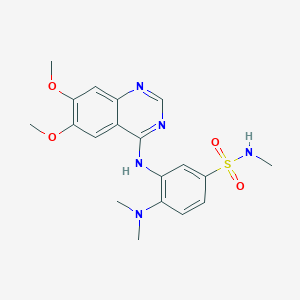
![(3-Amino-1-piperidinyl)[1-methyl-2-(1-methyl-1H-indol-2-yl)-1H-benzimidazol-5-yl]-methanoneTrifluoroaceticAcidSalt](/img/structure/B607755.png)
